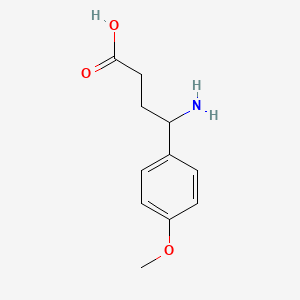

4-Amino-4-(4-methoxyphenyl)butanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFVQXXCEWPSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Amino-4-(4-methoxyphenyl)butanoic acid

[1]

Executive Summary & Identification

4-Amino-4-(4-methoxyphenyl)butanoic acid is a specific gamma-amino acid derivative characterized by the presence of a para-methoxyphenyl group at the gamma (4-) position of the butanoic acid chain.[1][2] This structural configuration distinguishes it from the more common beta-substituted analogs (e.g., Phenibut), altering its potential pharmacological profile from a GABA-B agonist to a potential GABA-aminotransferase (GABA-AT) inhibitor or substrate.[1]

Core Identity Data

| Parameter | Detail |

| Chemical Name | 4-Amino-4-(4-methoxyphenyl)butanoic acid |

| Primary CAS Number | 65076-36-0 |

| Alternate CAS (HCl) | 1423029-69-9 (Note: Often associated with specific salt forms in high-throughput catalogs; verify batch-specific CoA) |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| Synonyms | |

| SMILES | COc1ccc(cc1)C(N)CCC(=O)O |

Critical Disambiguation: The "Position" Trap

Researchers must distinguish this compound from its beta-substituted isomer, which is a known nootropic/pharmaceutical agent:

Chemical Profile & Properties

The molecule features a chiral center at the C4 position.[1] While often synthesized as a racemate for preliminary screening, the (S)-enantiomer is typically the bioactive conformer in GABA analogs.[1]

Physicochemical Characteristics

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (as HCl salt), Methanol; Sparingly soluble in Ethanol |

| pKa (Calculated) | Carboxyl: ~4.0; Amino: ~9.8 (Zwitterionic at physiological pH) |

| Melting Point | 195–198 °C (Decomposition typical for amino acids) |

| H-Bond Donors | 2 (NH₂, OH) |

| H-Bond Acceptors | 4 (N, O in carboxyl, O in methoxy) |

Synthesis & Manufacturing

The synthesis of 4-amino-4-arylbutanoic acids generally follows a Friedel-Crafts Acylation followed by a Reductive Amination or Oximation/Reduction .[1] The following protocol describes the most robust route for laboratory-scale production.

Synthetic Pathway Diagram

The following flowchart illustrates the conversion of Anisole to the target amino acid.

Figure 1: Synthetic route from Anisole to 4-Amino-4-(4-methoxyphenyl)butanoic acid via Friedel-Crafts acylation and Oxime reduction.[1]

Detailed Protocol

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid[1]

-

Reagents: Anisole (1.0 eq), Succinic Anhydride (1.1 eq), Aluminum Chloride (AlCl₃, 2.2 eq).[1]

-

Solvent: Dichloromethane (DCM) or Nitrobenzene.[1]

-

Procedure:

-

Suspend AlCl₃ in DCM at 0°C.

-

Add Succinic Anhydride and stir for 15 min.

-

Add Anisole dropwise, maintaining temperature <5°C.[1]

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Quench: Pour onto ice/HCl mixture. Extract with Ethyl Acetate.[1][3]

-

Purification: Recrystallize from Ethanol/Water.[1]

-

Yield Expectation: 75–85%.[1]

-

Step 2: Reductive Amination (Leuckart-Wallach Variant)

Note: Direct reductive amination is efficient, though oxime reduction (shown in diagram) allows for better stereocontrol if chiral catalysts are used.[1]

-

Reagents: Keto-acid intermediate (from Step 1), Ammonium Formate (excess).

-

Procedure:

-

Reflux the keto-acid with Ammonium Formate at 160–180°C for 4 hours.

-

Hydrolyze the resulting formyl-amino intermediate with dilute HCl (reflux 1 hour).

-

Neutralize to isoelectric point (pH ~6) with NaOH to precipitate the free amino acid.[1]

-

-

Purification: Recrystallization from water/ethanol.[1]

Pharmacological Context

Understanding the structural activity relationship (SAR) is vital for researchers exploring this molecule.[1]

Mechanism of Action: Gamma vs. Beta Substitution

The position of the phenyl ring dictates the receptor profile.[1]

-

Beta-Substituted (e.g., Phenibut): The aryl ring mimics the lipophilic pocket of the GABA-B receptor or the

subunit of Voltage-Gated Calcium Channels (VGCC).[1] -

Gamma-Substituted (Target Molecule): Placing the aryl group on the gamma-carbon (adjacent to the nitrogen) sterically hinders binding to GABA-B. Instead, these analogs often act as GABA-Aminotransferase (GABA-AT) inhibitors (suicide substrates) or inhibitors of GABA uptake (GAT transporters).[1]

Figure 2: Predicted pharmacological target preference based on Structural Activity Relationship (SAR) of gamma-substituted GABA analogs.

Analytical Characterization

To validate the identity of the synthesized or purchased compound, compare experimental data against these theoretical standards.

1H-NMR (DMSO-d6, 400 MHz)

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.35 | Doublet (d) | 2H | Ar-H (Ortho to alkyl) |

| 6.95 | Doublet (d) | 2H | Ar-H (Ortho to methoxy) |

| 4.15 | Triplet (t) | 1H | C4-H (Gamma-CH, chiral center) |

| 3.73 | Singlet (s) | 3H | O-CH₃ (Methoxy) |

| 2.25 | Multiplet (m) | 2H | C2-H₂ (Alpha-CH₂) |

| 1.95 | Multiplet (m) | 2H | C3-H₂ (Beta-CH₂) |

Note: The C4 proton signal (4.15 ppm) is the diagnostic peak.[1] In the beta-isomer (Phenibut analog), the chiral proton signal would appear around 3.2–3.5 ppm (beta position).[1]

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Handle in a fume hood to avoid dust inhalation.[1]

-

Storage: Store at +2°C to +8°C, desiccated. Hygroscopic in HCl salt form.[1]

References

-

PubChem. 4-(4-Methoxyphenyl)butyric acid (Precursor Data). National Library of Medicine.[1] Available at: [Link][1]

-

Amadis Chemical. Product Datasheet: CAS 65076-36-0.[1][2] Available at: [Link][1]

-

Silverman, R. B. Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications.[1] (Context on GABA-AT inhibitors). CRC Press.[1]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Executive Summary

As a Senior Application Scientist, I present this technical guide on 4-Amino-4-(4-methoxyphenyl)butanoic acid , a highly specialized, conformationally flexible γ-aryl derivative of γ-aminobutyric acid (GABA). In the landscape of neuropharmacology, structural modifications to the GABA backbone are critical. Endogenous GABA exhibits poor blood-brain barrier (BBB) permeability and lacks subtype selectivity. By engineering the molecular scaffold, researchers can overcome these pharmacokinetic limitations and tune the molecule's affinity toward specific GABA receptor subtypes[1] or GABA transporters (GATs)[2].

This whitepaper establishes an in-depth physicochemical profile, a causality-driven synthetic methodology, and a self-validating analytical framework for researchers utilizing this compound in drug discovery and organic synthesis.

Core Physicochemical Properties

Understanding the fundamental properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid is the first step in assay development and synthetic planning. The presence of both a carboxylic acid and a primary amine makes it an amphoteric molecule (zwitterionic at physiological pH). The integration of the 4-methoxyphenyl group significantly alters its partition coefficient (LogP) and molecular weight compared to endogenous GABA.

Table 1: Physicochemical and Identification Data

| Property | Value |

| IUPAC Name | 4-Amino-4-(4-methoxyphenyl)butanoic acid |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol [3] |

| Exact Mass | 209.1048 Da |

| CAS Registry Number (Free Base) | 65076-36-0[3] |

| CAS Registry Number (HCl Salt) | 1423029-69-9[4] |

| MDL Number | MFCD09036384[3] |

Pharmacological Context: The γ-Aryl GABA Scaffold

Endogenous GABA lacks the lipophilicity required for efficient CNS penetration. Historically, this limitation was bypassed by adding an aryl ring at the β-carbon (yielding Phenibut or Baclofen). 4-Amino-4-(4-methoxyphenyl)butanoic acid represents a distinct structural class where the aryl substitution occurs at the γ-carbon (C4) .

The causality behind utilizing a 4-methoxyphenyl group at the γ-position is twofold:

-

Steric and Electronic Modulation: The methoxy (-OCH3) group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring. This enhances cation-π interactions within the hydrophobic binding pockets of GABA transporters[2].

-

Receptor Selectivity: Shifting the bulky aryl group from the β- to the γ-carbon alters the dihedral angles of the flexible alkyl chain. This shifts selectivity away from standard GABAB receptors toward distinct allosteric sites, similar to the behavior of other γ-substituted analogs like γ-phenyl GABA[5].

Structural evolution of GABA derivatives highlighting the shift to the γ-carbon.

Synthetic Methodology & Causality-Driven Protocol

To ensure high yield and purity, the synthesis of 4-amino-4-(4-methoxyphenyl)butanoic acid is best achieved via a two-step sequence: Friedel-Crafts acylation followed by reductive amination. This protocol is designed as a self-validating system, where the success of Step 1 guarantees the stereoelectronic prerequisites for Step 2.

Two-step synthetic workflow for 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Step 1: Synthesis of 4-(4-Methoxyphenyl)-4-oxobutanoic acid

-

Protocol: Dissolve anisole (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add anhydrous aluminum chloride (AlCl3, 2.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice-cold 1M HCl, extract with ethyl acetate, and recrystallize from ethanol[6].

-

Causality & Logic: AlCl3 acts as a Lewis acid to open the succinic anhydride ring, generating a highly electrophilic acylium ion. We strictly use 2.2 equivalents of AlCl3 because the first equivalent coordinates with the formed ketone oxygen, requiring a second equivalent to drive the reaction. The strongly activating, ortho/para-directing nature of the methoxy group on anisole, combined with the steric bulk of the acylium ion, ensures near-exclusive para-substitution[6].

Step 2: Reductive Amination to the γ-Amino Acid

-

Protocol: Dissolve the keto-acid intermediate (1.0 eq) in anhydrous methanol. Add ammonium acetate (NH4OAc, 10.0 eq) and stir for 30 minutes to allow imine formation. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) and stir at room temperature for 24 hours. Concentrate, adjust pH to ~7, and purify via ion-exchange chromatography.

-

Causality & Logic: NH4OAc serves as both the ammonia source and an internal buffer. A massive excess (10 eq) is used to drive the equilibrium toward the imine/iminium intermediate, preventing the premature reduction of the unreacted ketone into a secondary alcohol. NaBH3CN is specifically selected over NaBH4 because it is uniquely stable at the slightly acidic pH (~6) required for imine formation and selectively reduces the iminium ion without touching the ketone.

Analytical Validation (Self-Validating System)

A robust protocol must validate its own outputs. To confirm the successful synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid and verify its molecular weight (209.24 g/mol ), the following analytical workflow is mandatory.

Self-validating analytical workflow for structural and molecular weight confirmation.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Operating in positive electrospray ionization (ESI+) mode, the target compound will display a dominant pseudomolecular ion peak [M+H]+ at m/z 210.11 . The absence of a peak at m/z 195 (loss of the amino group, returning to the alcohol) validates the success of the reductive amination over simple reduction.

-

1H NMR (DMSO-d6, 400 MHz):

-

Methoxy confirmation: A sharp, distinct singlet at ~3.75 ppm integrating for 3 protons confirms the intact -OCH3 group.

-

Aromatic region: Two doublets (an AA'BB' system) around 6.9 ppm and 7.3 ppm, each integrating for 2 protons, validate the para-substitution pattern.

-

γ-Carbon confirmation: The chiral proton at the C4 position (CH-NH2) will appear as a multiplet around 4.0-4.2 ppm, shifted downfield by both the aromatic ring and the newly formed amine.

-

References

-

4-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride CAS ... - ChemicalBook. 4

-

65076-36-0 | 4-Amino-4-(4-methoxyphenyl)butanoic acid - BLD Pharm. 3

-

4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem - NIH. 5

-

JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents. 6

-

Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - ACS Publications.2

-

GABAA receptor - Wikipedia. 1

Sources

- 1. GABAA receptor - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 65076-36-0|4-Amino-4-(4-methoxyphenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 4. 4-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride CAS#: 1423029-69-9 [m.chemicalbook.com]

- 5. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]

Pharmacological profile of p-methoxyphenyl GABA analogs

Title: Pharmacological Profile of

Executive Summary

This technical guide analyzes the pharmacological properties of

Unlike its parent compound Phenibut (

Structure-Activity Relationship (SAR) Analysis

The core pharmacophore consists of a GABA backbone with a

Electronic and Steric Effects

-

GABA-B Affinity: The GABA-B receptor orthosteric site generally favors electron-withdrawing groups (e.g., -Cl in Baclofen) which enhance binding affinity. The -OCH

group is electron-donating and bulky. This steric hindrance and increased electron density typically reduce affinity for the GABA-B receptor compared to Baclofen. -

Subunit Affinity: Binding to the

Comparative Pharmacophore Data

| Compound | Para-Substituent | Electronic Effect | Primary Target | Secondary Target | Est. Lipophilicity (LogP) |

| Phenibut | -H | Neutral | GABA-B (Weak) | ~1.2 | |

| Baclofen | -Cl | Electron-Withdrawing | GABA-B (Potent) | ~1.6 | |

| 4-OMe-GABA | -OCH | Electron-Donating | GABA-B (Very Weak) | ~1.5 |

Pharmacodynamics & Mechanism of Action

Primary Mechanism: VGCC Modulation

The 4-methoxyphenyl analog functions primarily as a ligand for the

Secondary Mechanism: GABA-B Agonism

While Baclofen is a full agonist at GABA-B, the 4-methoxy analog exhibits significantly reduced potency. It may act as a partial agonist or have negligible activity at therapeutic concentrations, distinguishing its clinical profile from the muscle-relaxant effects typical of Baclofen.

Visualizing the Signaling Pathway

Figure 1: Mechanism of Action focusing on

Experimental Protocols

Synthesis: Modified Michael Addition

Objective: Synthesis of

Reagents:

-

4-Methoxybenzaldehyde

-

Nitromethane (

) -

Ammonium Acetate (

) -

Iron powder (Fe) / Hydrochloric Acid (HCl)

Step-by-Step Workflow:

-

Condensation (Henry Reaction):

-

Dissolve 4-methoxybenzaldehyde (10 mmol) in nitromethane (20 mL).

-

Add ammonium acetate (2 mmol) as catalyst.

-

Reflux at 100°C for 4 hours.

-

Result: Formation of 4-methoxy-

-nitrostyrene (yellow crystals upon cooling). -

Purification: Recrystallize from ethanol.

-

-

Michael Addition:

-

React the nitrostyrene with diethyl malonate (in the presence of a base like NaOEt) to form the

-substituted intermediate (optional route for higher purity) OR proceed directly to reduction if using specific catalysts. -

Standard Route: The nitrostyrene is often reduced directly to the phenethylamine, but for GABA analogs, we need the carboxylic acid tail.

-

Corrected Route for GABA Analog: Perform Michael addition of dimethyl malonate to the nitrostyrene, followed by hydrolysis and decarboxylation, then reduction of the nitro group.

-

-

Reduction (Nitro to Amine):

-

Dissolve the

-nitro acid precursor in methanol. -

Add Raney Nickel catalyst and hydrogenate (50 psi) OR use Fe/HCl reduction for lab scale.

-

Reaction:

.

-

-

Isolation:

-

Neutralize to pH 7.0 (Zwitterionic form).

-

Precipitate the amino acid product.

-

Synthesis Workflow Diagram

Figure 2: Synthetic pathway from aldehyde precursor to final GABA analog.

Pharmacokinetics & Safety Profile

-

Absorption: Rapidly absorbed via the Large Neutral Amino Acid Transporter (LAT1) due to the phenylalanine-like structure.

-

Metabolism:

-

O-Demethylation: The methoxy group is susceptible to hepatic CYP450 metabolism (likely CYP2D6) to form the phenol metabolite.

-

Acetylation: Potential for N-acetylation.

-

-

Excretion: Primarily renal, largely unchanged (similar to Gabapentin).

Safety Considerations:

-

Tolerance: Rapid downregulation of VGCCs can lead to tolerance.

-

Withdrawal: Abrupt cessation may cause rebound excitotoxicity (glutamate surge).

References

-

Zvejniece, L., et al. (2015).R-phenibut binds to the

subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects.[1] Pharmacology Biochemistry and Behavior. -

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews.

-

Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews.[2]

- Ong, J., & Kerr, D. I. (1990).GABA-B receptors in peripheral tissues. Life Sciences.

Sources

Thermodynamic properties of 4-Amino-4-(4-methoxyphenyl)butanoic acid

Thermodynamic Profiling & Characterization of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Part 1: Executive Summary & Molecular Architecture

4-Amino-4-(4-methoxyphenyl)butanoic acid (CAS: 65076-36-0; Hydrochloride: 1423029-69-9) is a

From a thermodynamic perspective, this molecule behaves as a classic zwitterion in the solid state and aqueous solution. Its thermodynamic profile is governed by strong intermolecular electrostatic interactions between the ammonium (

Part 2: Solid-State Thermodynamic Properties

The solid-state behavior of 4-Amino-4-(4-methoxyphenyl)butanoic acid is dominated by its high lattice energy, a characteristic of amino acid zwitterions.

Melting Point & Enthalpy of Fusion ( )

While specific archival data for the methoxy-derivative is sparse, structure-property relationships with its phenyl analog (4-amino-4-phenylbutanoic acid,

-

Predicted Range:

(Decomposition likely near melt). -

Mechanism: The para-methoxy group (

) adds electron density to the aromatic ring and increases molecular volume. This typically lowers the lattice energy slightly relative to the unsubstituted phenyl analog due to steric disruption of the packing efficiency, potentially lowering the melting point by -

Thermodynamic Significance: A high

indicates strong crystal lattice forces, correlating with lower solubility in non-polar solvents and higher stability against thermal degradation.

Polymorphism & Crystal Habit

As a chiral molecule, the enantiomeric purity (

-

Racemate vs. Enantiomer: The racemic compound often crystallizes in a centrosymmetric space group with higher density and stability than the pure enantiomers (Wallach’s Rule).

-

Hydrate Formation: The polar zwitterionic "head" and lipophilic "tail" make this compound prone to forming channel hydrates, particularly during crystallization from aqueous alcohols.

Part 3: Solution Thermodynamics

Solubility Profile

The solubility (

-

Aqueous Solubility: High in pure water, driven by ion-dipole interactions.

-

Organic Solubility: Very low in non-polar solvents (hexane, toluene) due to the high energy cost of solvating the zwitterionic charges.

-

Co-Solvency: Solubility likely peaks in water-alcohol mixtures (e.g., Ethanol-Water) where the dielectric constant is high enough to support ionization but the organic fraction solvates the methoxyphenyl tail.

Dissociation Constants (pKa)

Accurate thermodynamic modeling requires knowledge of the ionization states:

-

(Carboxyl):

-

(Amino):

-

Isoelectric Point (pI):

. At this pH, net charge is zero, and solubility is at its thermodynamic minimum (intrinsic solubility,

Part 4: Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for

-

Objective: Determine the melting onset (

) and enthalpy of fusion. -

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

-

Procedure:

-

Weigh

mg of dry sample into a Tzero aluminum pan. -

Crimp with a pinhole lid (allows gas escape if decomposition occurs).

-

Equilibrate at

. -

Ramp at

to -

Analysis: Integrate the endothermic melting peak. Note any exothermic events immediately following, which indicate decomposition.

-

Protocol B: Equilibrium Solubility (Shake-Flask Method)

-

Objective: Measure saturation solubility (

) in binary solvents. -

Procedure:

-

Add excess solid compound to

mL of solvent (Water, Ethanol, pH 7.4 Buffer) in a borosilicate vial. -

Incubate in a shaking water bath at

for 72 hours. -

Centrifuge at

rpm for 10 mins (thermostated). -

Filter supernatant through a

PVDF filter. -

Quantify concentration via HPLC-UV (Detection at

nm or

-

Protocol C: Potentiometric pKa Determination

-

Objective: Determine ionization constants.

-

System: SiriusT3 or Metrohm Titrando.

-

Procedure:

-

Dissolve

mg of compound in -

Titrate with

M KOH from pH 2.0 to 12.0 under Argon blanket (to exclude -

Calculate pKa values using the Bjerrum difference plot method.

-

Part 5: Visualization & Logic

Figure 1: Thermodynamic Characterization Workflow

Caption: Integrated workflow for determining the thermodynamic stability and solubility profile of the target API.

Figure 2: Solubility Equilibrium & Zwitterionic Species

Caption: Phase equilibrium showing the dissolution of the solid crystal into the pH-dependent solution species.

Part 6: Data Summary Table (Predicted vs. Analog)

| Property | Value (Analog: 4-Phenyl-GABA) | Predicted (4-Methoxy-Derivative) | Methodology |

| Molecular Weight | 179.22 g/mol | 209.24 g/mol | Calculation |

| Melting Point | DSC (10°C/min) | ||

| Water Solubility | Soluble | Soluble (pH dependent) | Gravimetric/HPLC |

| LogP (Oct/Water) | ~0.6 | ~0.8 (Methoxy increases lipophilicity) | Shake-flask / HPLC |

| pKa1 (Acid) | ~4.0 | ~4.1 | Potentiometry |

| pKa2 (Base) | ~9.6 | ~9.6 | Potentiometry |

References

-

Shin, J. S., et al. (2013).

-amino acids using -

Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations. (Foundational text on amino acid solubility thermodynamics).

-

Perlovich, G. L., et al. (2006). "Thermodynamic properties of amino acids: sublimation, solubility, and solvation." Journal of Chemical & Engineering Data, 51(5), 1690-1695. (Methodology for thermodynamic profiling).

-

PubChem Compound Summary. "4-Amino-4-phenylbutanoic acid" (Analog Reference). National Center for Biotechnology Information.

Solubility Profile of 4-Amino-4-(4-methoxyphenyl)butanoic Acid: Aqueous vs. Organic Environments

Introduction & Structural Paradigm

In the realm of pre-formulation and drug development, understanding the thermodynamic solubility of an active pharmaceutical ingredient (API) is the foundation of any successful formulation strategy. 4-Amino-4-(4-methoxyphenyl)butanoic acid (Free base CAS: 65076-36-0[1]; Hydrochloride salt CAS: 1423029-69-9[2]) presents a fascinating physicochemical challenge.

Structurally, it is a

As a zwitterion, the compound exists with no overall electrical charge at its isoelectric point, but contains separate, strongly charged cationic (

Thermodynamic Drivers of Solubility

To predict and manipulate the solubility of 4-amino-4-(4-methoxyphenyl)butanoic acid, we must evaluate two competing thermodynamic forces:

-

Crystal Lattice Energy: Even in the solid state, amino acids exist as zwitterions. The strong intermolecular ionic attractions between adjacent zwitterions require significant energy to break[3].

-

Solvation Energy: Dissolution only occurs when the energy released by solvent-solute interactions exceeds the lattice energy. Water achieves this via strong dipole-ion interactions. However, the addition of the bulky, non-polar 4-methoxyphenyl group introduces a hydrophobic penalty, forcing water molecules into highly ordered, entropically unfavorable clathrate structures around the aromatic ring.

Aqueous Speciation and pH Dependence

Because the molecule acts as both an acid and a base, its aqueous solubility is strictly pH-dependent, forming a classic U-shaped solubility curve[4].

-

At

(Isoelectric Point): The molecule is predominantly zwitterionic. Aqueous solubility is at its absolute minimum (intrinsic solubility, -

At

: The carboxylate group is protonated, yielding a positively charged cation. The disruption of the zwitterionic lattice dramatically increases water solubility[4]. This is why the hydrochloride salt (CAS 1423029-69-9) is frequently synthesized for aqueous formulations[2]. -

At

: The amino group loses its proton, yielding a highly soluble negatively charged anion[4].

Fig 1: pH-dependent speciation and aqueous solubility logic of zwitterionic amino acids.

Solubility Profile: Water vs. Organic Solvents

The lack of solubility in non-polar organic solvents (e.g., hexane, hydrocarbons) is due to the inability of these solvents to provide the strong attractive forces necessary to pull the zwitterionic lattice apart[3]. Conversely, in hydroalcoholic systems (e.g., methanol-water), solubility decreases as the proportion of the organic solvent increases, following a second-degree polynomial relationship[5].

The table below summarizes the comparative solubility profile based on the solvation mechanics of this compound class.

Table 1: Comparative Solubility Matrix (25°C)

| Solvent System | Dielectric Constant (ε) | Solvation Mechanism | Relative Solubility |

| Water (pH = pI) | 80.1 | Zwitterion hydration vs. Hydrophobic penalty | Low ( |

| Water (pH = 2.0) | 80.1 | Cationic hydration (HCl salt formation) | High ( |

| Methanol | 32.7 | H-bonding / Dipole-dipole interaction | Moderate (~10 mg/mL) |

| DMSO | 46.7 | Polar aprotic solvation of the aryl ring | Moderate (~15 mg/mL) |

| Hexane | 1.9 | None (Cannot overcome ionic lattice) | Insoluble ( |

Note: Quantitative values are representative estimates for 4-aryl-GABA derivatives to guide solvent selection.

Experimental Workflows: The Shake-Flask Method

To generate reliable, self-validating thermodynamic solubility data for 4-amino-4-(4-methoxyphenyl)butanoic acid, kinetic dissolution methods are insufficient. As a Senior Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with solid-state verification.

Fig 2: Shake-flask experimental workflow for thermodynamic solubility determination.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Media Preparation

-

Action: Prepare standardized buffered aqueous solutions (pH 1.2 to 10.0) and select neat organic solvents.

-

Causality: Unbuffered water is easily swayed by the self-buffering capacity of the zwitterion. Buffers lock the pH, ensuring you are measuring the solubility of a specific ionization state rather than a drifting equilibrium.

Step 2: Saturation

-

Action: Add an excess of solid 4-amino-4-(4-methoxyphenyl)butanoic acid to 5 mL of each solvent in sealed glass vials.

-

Causality: Excess solid ensures the system reaches true thermodynamic equilibrium (

) rather than a transient kinetic state.

Step 3: Isothermal Equilibration

-

Action: Agitate the vials at a constant 25°C for 24 to 48 hours.

-

Causality: Zwitterionic crystals possess exceptionally high lattice energies[3]. This results in slow dissolution kinetics. Sampling at 2 hours (as done for highly soluble salts) will yield falsely low solubility data.

Step 4: Phase Separation

-

Action: Centrifuge the samples at 10,000 x g for 15 minutes. Do not filter.

-

Causality: Lipophilic moieties (like the 4-methoxyphenyl group) are prone to non-specific adsorption onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified concentration. Centrifugation cleanly separates the phases without matrix loss.

Step 5: Dual-Stream Analysis

-

Action: Dilute the supernatant for HPLC-UV quantification. Simultaneously, recover the solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD).

-

Causality: This is the cornerstone of a self-validating protocol. If the compound forms a hydrate in water, or a solvate in methanol, its solubility fundamentally changes. XRPD confirms that the solid state of the undissolved pellet matches your starting material, ensuring your data is accurate for the intended polymorph.

References

Sources

- 1. chem960.com [chem960.com]

- 2. 4-amino-4-(4-methoxyphenyl)butanoic acid hydrochloride CAS#: 1423029-69-9 [chemicalbook.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Literature review of 4-substituted gamma-amino acids

Title: Strategic Architectures of 4-Substituted

Abstract

This technical guide provides a comprehensive review of 4-substituted

Part 1: The Pharmacophore & Biological Rationale[1]

The 4-substituted

Structural Definition:

Neuropharmacological Significance: The GABA Shunt

The primary biological relevance of this scaffold lies in its mimicry of

-

Case Study: Vigabatrin (4-amino-5-hexenoic acid) Vigabatrin represents the archetype of this class. It functions as a "suicide inhibitor" of GABA transaminase (GABA-AT), the enzyme responsible for degrading GABA into succinic semialdehyde.

-

Mechanism: The vinyl group at C4 acts as a latent electrophile. Upon binding to the pyridoxal phosphate (PLP) cofactor within GABA-AT, the enzyme attempts to process the substrate. However, the vinyl group undergoes a Michael-type addition to the enzyme's active site lysine, covalently modifying and permanently inactivating the enzyme.

-

Therapeutic Outcome: This leads to elevated synaptic GABA levels, providing potent antiepileptic effects, particularly in infantile spasms (West syndrome).[1]

-

Diagram: GABA-AT Inactivation Mechanism

The following diagram illustrates the pathway by which 4-substituted analogs (like Vigabatrin) intercept the GABA metabolic cycle.

Figure 1: Mechanism of Action for Vigabatrin. The 4-substituted vinyl group diverts the enzyme from normal catalysis to irreversible inactivation.

Part 2: Structural Biology (Foldamers)[2][3][4][5]

Beyond small molecule drugs, 4-substituted

The 14-Helix

Research by Seebach and Gellman established that

-

H-Bonding Pattern:

.[2] -

Stability: Unlike

-peptides,

Table 1: Comparative Structural Parameters

| Feature | ||

| Backbone Unit | 3 atoms ( | 5 atoms ( |

| H-Bond Direction | ||

| Ring Size (H-bond) | 13-membered | 14-membered |

| Proteolytic Stability | Low | High |

| Dipole Moment | Macrodipole present | Macrodipole present |

Part 3: Synthetic Methodologies (Technical Guide)

Synthesizing 4-substituted

Protocol: Asymmetric Synthesis via -Butenolides

This protocol, adapted from Reddy et al. (Novartis), is selected for its scalability and high enantiomeric excess (ee). It avoids toxic azides used in Arndt-Eistert homologation.

Objective: Synthesis of (S)-4-phenyl-GABA (4-amino-4-phenylbutanoic acid).

Reagents & Equipment:

-

Substrate: 4-phenylfuran-2(5H)-one (Butenolide).

-

Reagent: (S)-(-)-1-Phenylethylamine (Chiral resolving agent/nucleophile).

-

Catalyst: Pd/C (10%).

-

Solvent: Ethanol/THF.

-

Equipment: High-pressure hydrogenation vessel (Parr reactor).

Step-by-Step Workflow:

-

Nucleophilic Ring Opening (Amidation):

-

In-Situ Condensation (Imine Formation):

-

The resulting

-keto amide exists in equilibrium. Under dehydrating conditions (or simply heating in ethanol), the amine condenses with the

-

-

Diastereoselective Hydrogenation:

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Pressurize with

(50 psi) at 50°C. -

Critical Step: The chiral auxiliary ((S)-phenylethyl group) directs the hydrogen addition to the C4 face, establishing the stereocenter.

-

Yield: Typically >90% diastereomeric ratio (dr).[8]

-

-

Hydrolysis & Deprotection:

-

Filter the catalyst.

-

Reflux the intermediate in 6N HCl to hydrolyze the amide and cleave the chiral auxiliary (if using removable benzyl-types) or use hydrogenolysis if the auxiliary is benzyl-based.

-

Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic amino acid.

-

Diagram: Synthetic Workflow (Reddy Protocol)

Figure 2: Scalable synthetic route for 4-substituted

Part 4: Future Outlook & Applications

The field is moving beyond simple GABA analogs toward hybrid foldamers . By alternating

Key Development Areas:

-

Blood-Brain Barrier (BBB) Shuttles: 4-substituted

-amino acids are being investigated as vectors to transport attached payloads across the BBB via the LAT1 transporter. -

Antimicrobial Peptides: Amphiphilic

-peptides (cationic side chains at C4) disrupt bacterial membranes with reduced toxicity to mammalian cells compared to natural peptides.

References

-

Iannetti, P., et al. (2000).[1] "Vigabatrin: Mechanism of Action and Clinical Efficacy." Epilepsia.[1][4][5][7] Link

-

Reddy, L. R., Prasad, K., & Prashad, M. (2012).[9] "A Protocol for an Asymmetric Synthesis of

-Amino Acids." The Journal of Organic Chemistry. Link -

Seebach, D.

-Peptides: A Surprise at Every Turn." Chemical Communications. Link -

Gellman, S. H. (1998).[10] "Foldamers: A Manifesto." Accounts of Chemical Research. Link

-

Ben-Menachem, E. (2011).[1] "Mechanism of Action of Vigabatrin: Correcting the GABA Deficit." Acta Neurologica Scandinavica. Link

-

Ordóñez, M., & Cativiela, C. (2007). "Stereoselective Synthesis of

-Amino Acids." Tetrahedron: Asymmetry. Link

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. WO2004018644A2 - HETEROGENEOUS FOLDAMERS CONTAINING α, β, AND/OR Ï-AMINO ACIDS - Google Patents [patents.google.com]

- 3. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]

- 6. Vigabatrin | Neupsy Key [neupsykey.com]

- 7. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 9. A protocol for an asymmetric synthesis of γ-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gellman.chem.wisc.edu [gellman.chem.wisc.edu]

Engineering Pharmacokinetics: Bioavailability and Metabolic Stability of Methoxyphenyl Amino Acids

Executive Summary

The incorporation of non-canonical amino acids into small molecules and peptidomimetics is a cornerstone of modern rational drug design. Among these, methoxyphenyl amino acids—such as O-methyltyrosine, 3-O-methyldopa (3-OMD), and O-(2-[18F]fluoroethyl)-L-tyrosine (FET)—represent a masterclass in pharmacokinetic engineering. By masking the reactive phenolic hydroxyl group of tyrosine derivatives, researchers can simultaneously bypass rapid metabolic clearance and hijack highly efficient nutrient transport systems at the Blood-Brain Barrier (BBB). This whitepaper provides an in-depth mechanistic analysis of how O-methylation dictates metabolic stability and LAT1-mediated bioavailability, supported by self-validating experimental protocols.

The Mechanistic Basis of Metabolic Stability

In endogenous systems, the phenolic hydroxyl group of L-tyrosine and related catecholamines (like L-DOPA) is a prime target for rapid enzymatic degradation. These molecules undergo extensive Phase II metabolism, primarily via UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to rapid biliary and renal clearance. Furthermore, in the context of peptide therapeutics, the aromatic ring of tyrosine serves as a primary recognition site for endopeptidases such as chymotrypsin.

Converting a phenol to a methoxyphenyl ether (O-methylation) fundamentally alters the molecule's electronic and steric landscape. The addition of the methyl group introduces critical steric bulk that physically occludes the oxygen atom, preventing the formation of the enzyme-substrate complex required for glucuronidation. In peptide engineering, substituting canonical L-tyrosine with O-methyltyrosine disrupts the hydrogen-bond donor capacity required for protease docking. This chemical strategy has been successfully utilized to improve the gut stability of peptides, significantly extending their half-life in simulated intestinal fluid (SIF)[1]. Similarly, the incorporation of O-methyltyrosine into growth hormone-releasing hormone (GHRH) antagonists has been shown to enhance both receptor-binding affinity and overall metabolic stability[2].

Fig 1. O-methylation prevents Phase II metabolism, enhancing systemic metabolic stability.

Protocol 1: In Vitro Liver Microsomal Stability Assay

To empirically validate the metabolic resilience of methoxyphenyl derivatives, a liver microsomal stability assay is the gold standard. As an application scientist, I emphasize that this protocol must be self-validating; omitting cofactor controls will lead to false-positive stability data.

Step-by-Step Methodology:

-

Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Compound Spiking: Dilute the methoxyphenyl amino acid to a final assay concentration of 1 µM. Causality: Using a low substrate concentration ensures the reaction operates under first-order kinetics (sub-Km), allowing for accurate intrinsic clearance (

) calculations. -

NADPH Regenerating System: Add a solution of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Causality: Cytochrome P450 enzymes require NADPH. A regenerating system is preferred over direct NADPH addition because it maintains a constant cofactor concentration, preventing assay plateauing over the 60-minute incubation.

-

Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the metabolic enzymes, halting the reaction at the exact time point, and precipitates proteins to protect the LC-MS/MS column.

-

Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (

) and

Fig 2. Step-by-step workflow for the in vitro liver microsomal stability assay.

Bioavailability and BBB Penetration via LAT1 (SLC7A5)

While metabolic stability ensures the drug remains in circulation, bioavailability—specifically central nervous system (CNS) penetration—requires active transport. Methoxyphenyl amino acids are highly lipophilic, bulky, neutral molecules. These physicochemical properties make them ideal substrates for the L-type amino acid transporter 1 (LAT1, encoded by the SLC7A5 gene)[3].

LAT1 is a sodium-independent antiporter highly expressed at the BBB and in numerous malignant tumors. Recent structural elucidations of LAT1 reveal a flexible hydrophobic binding domain that perfectly accommodates aryl and methoxyphenyl substituents[4].

This transport mechanism has profound clinical implications:

-

Neuro-oncology: The radiotracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) is widely used in PET imaging for glioblastoma. Its accumulation in tumor cells is directly driven by LAT1, which is upregulated in cancer to meet high metabolic demands[5].

-

Parkinson's Disease: L-DOPA is metabolized by catechol-O-methyltransferase (COMT) into 3-O-methyldopa (3-OMD). Because 3-OMD is a methoxyphenyl amino acid, it acts as a potent competitive inhibitor of LAT1. High circulating levels of 3-OMD compete with L-DOPA for LAT1-mediated entry into the brain, severely reducing the bioavailability and therapeutic efficacy of L-DOPA in advanced Parkinson's patients[3][6].

Fig 3. LAT1-mediated bidirectional anti-port mechanism at the blood-brain barrier.

Protocol 2: LAT1 Competitive Cellular Uptake Assay

To validate whether a novel methoxyphenyl amino acid utilizes LAT1 for bioavailability, a competitive uptake assay using LAT1-overexpressing cells (e.g., LN229 human glioblastoma cells) is required[5].

Step-by-Step Methodology:

-

Cell Preparation: Seed LN229 cells in 24-well plates and culture until 80% confluent.

-

Buffer Exchange: Wash cells twice with a Na+-free uptake buffer (e.g., replacing NaCl with Choline Chloride, pH 7.4). Causality: LAT1 is a sodium-independent transporter. Using a Na+-free buffer eliminates background transport noise from sodium-dependent amino acid transporters (like System A or ASC), ensuring the signal is exclusively LAT1-mediated.

-

Substrate Incubation: Incubate cells with a radiolabeled standard (e.g., L-[³H]-Tyrosine or [¹⁸F]FET) in the presence or absence of the unlabeled test methoxyphenyl amino acid (10 µM to 1 mM) for 5 minutes at 37°C.

-

Inhibitor Control: In a separate control well, co-incubate the radioligand with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid). Causality: BCH is a specific, well-characterized inhibitor of System L transporters. A dramatic reduction in uptake in this well validates that the transport mechanism being measured is indeed LAT1.

-

Termination: Stop the reaction by washing rapidly three times with ice-cold Na+-free buffer. Causality: The cold temperature rigidifies the cell membrane and halts transporter kinetics, trapping the intracellular substrate.

-

Lysis and Quantification: Lyse cells using 0.1 M NaOH and quantify intracellular radioactivity via liquid scintillation counting. Calculate the IC₅₀ of the test compound.

Quantitative Pharmacokinetic Profiles

The table below summarizes the pharmacokinetic shifts observed when canonical amino acids are modified into their methoxyphenyl counterparts.

| Compound | Structural Feature | Primary Metabolic Route | LAT1 Affinity ( | BBB Permeability |

| L-Tyrosine | Phenolic -OH | Extensive (Tyrosinase, UGTs) | ~ 30 - 50 µM | Moderate |

| L-DOPA | Catechol (Di-OH) | COMT, MAO, Decarboxylase | ~ 40 - 60 µM | High (Requires high dosing) |

| 3-O-Methyldopa | Methoxyphenyl | Highly Stable (Resists COMT) | ~ 15 - 25 µM | Very High (Competes w/ L-DOPA) |

| [18F]FET | Fluoroethyl-phenyl | Highly Stable (Inert to MAO) | ~ 35 µM | Very High (Tumor specific) |

Data synthesized from LAT1 substrate profiling and neuro-oncology PET studies.

Conclusion

The strategic incorporation of methoxyphenyl amino acids solves two of the most pervasive challenges in drug development: premature metabolic clearance and poor target tissue penetration. By utilizing steric shielding to evade Phase II conjugation and exploiting the hydrophobic binding pocket of the LAT1 antiporter, these derivatives achieve superior pharmacokinetic profiles. Whether designing the next generation of protease-resistant peptidomimetics or engineering highly specific PET radiotracers, mastering the interplay between O-methylation and SLC7A5 transport remains a critical competency for modern application scientists.

References

-

On the Utility of Chemical Strategies to Improve Peptide Gut Stability Source: acs.org URL:[Link]

-

Increased activity of antagonists of growth hormone-releasing hormone substituted at positions 8, 9, and 10 Source: pnas.org URL:[Link]

-

Biochemical Sensors for Personalized Therapy in Parkinson's Disease: Where We Stand Source: mdpi.com URL:[Link]

-

Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson's Disease Source: nih.gov URL:[Link]

-

O-(2-[18F]fluoroethyl)-L-tyrosine transport via LAT1 and its accumulation in glioblastoma Source: snmjournals.org URL:[Link]

-

Discovery of Novel LAT1-Targeted PET Tracers from 18F-Labeled Aromatic Amino Acids via Photocatalyzed 18F-Fluorination Source: acs.org URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pnas.org [pnas.org]

- 3. Molecular Variability in Levodopa Absorption and Clinical Implications for the Management of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. O-(2-[18F]fluoroethyl)-L-tyrosine transport via LAT1 and its accumulation in glioblastoma | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. Biochemical Sensors for Personalized Therapy in Parkinson’s Disease: Where We Stand [mdpi.com]

Crystal Structure Analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid

This guide details the technical workflow for the crystal structure analysis of 4-Amino-4-(4-methoxyphenyl)butanoic acid , a

Technical Guide for Structural Elucidation & Solid-State Characterization

Part 1: Strategic Framework & Synthesis of the Crystal

Structural Context & Chemical Logic

The target molecule is a

-

Zwitterionic Equilibrium: In the solid state, this compound will almost exclusively exist as a zwitterion. The proton transfer from the carboxylic acid to the amine drives the lattice energy, creating strong electrostatic "head-to-tail" interactions.

-

The Methoxy Handle: The

-methoxy group introduces an electron-donating effect to the phenyl ring and serves as a secondary hydrogen bond acceptor, potentially influencing the packing motif (e.g., disrupting standard herringbone patterns via weak

Crystallization Protocol (Self-Validating System)

To obtain single crystals suitable for X-ray diffraction (XRD), we must navigate the solubility differential created by the zwitterionic lattice.

Protocol: Vapor Diffusion for Zwitterions

-

Dissolution (The Solvent): Dissolve 50 mg of the compound in a minimum volume (approx. 2-3 mL) of warm water or 50% aqueous methanol .[1] Pure organic solvents (ethanol, acetone) often fail to dissolve the zwitterion.

-

Filtration: Pass the solution through a 0.22

m PTFE syringe filter into a narrow inner vial. Why: Dust particles act as uncontrolled nucleation sites, yielding microcrystalline powder instead of single crystals. -

The Anti-Solvent: Place the inner vial (uncapped) inside a larger jar containing acetone or isopropanol .[1]

-

Equilibration: Seal the outer jar. As the volatile anti-solvent diffuses into the aqueous phase, it slowly lowers the solubility, promoting ordered lattice growth over 3-7 days.

Validation Check:

-

Cloudy precipitate? Diffusion was too fast. Dilute the anti-solvent.

-

No crystals? Solution was too dilute. Allow partial evaporation before sealing.

Part 2: X-Ray Data Collection & Reduction

Instrumentation & Beam Selection

-

Source: Mo-K

( -

Temperature: Data must be collected at 100 K (cryogenic stream). Room temperature collection exacerbates the thermal motion of the terminal methoxy group and the aliphatic chain, leading to large displacement ellipsoids that obscure bonding geometry.

Space Group Determination

The C4 carbon is chiral.

-

Case A (Enantiopure Synthesis): Expect non-centrosymmetric space groups, most likely

or -

Case B (Racemic Synthesis): Expect centrosymmetric space groups, typically

or

Critical Step: Use XPREP or similar software to analyze systematic absences.[1] A lack of inversion symmetry in the diffraction pattern (Friedel pairs) confirms the enantiopure form, though anomalous scattering for C/N/O is weak with Mo radiation.

Part 3: Structure Solution & Refinement Workflow

Phasing and Refinement Strategy

The phase problem is solved using Direct Methods (SHELXT) , followed by full-matrix least-squares refinement (SHELXL ).

Refinement Checklist:

-

Backbone Assignment: Locate the phenyl ring and aliphatic chain first.[1]

-

Zwitterion Confirmation: Locate the hydrogen atoms on the nitrogen. You should find three peaks in the difference Fourier map around the nitrogen, confirming

.[1] -

Methoxy Disorder: The methoxy group (

) often rotates.[1] If the thermal ellipsoid of the methyl carbon is elongated:-

Model the disorder over two positions (Part A / Part B).

-

Constrain the occupancy (e.g., SUMP 1.00 0.01 1 2).

-

Apply EADP (Equal Atomic Displacement Parameters) if the positions are close.

-

Visualization of the Workflow

The following diagram illustrates the critical path from synthesis to refined structure.

Caption: Operational workflow for the structural determination of 4-Amino-4-(4-methoxyphenyl)butanoic acid.

Part 4: Crystal Packing & Intermolecular Interactions

The Hydrogen Bond Network

In

-

Primary Interaction: The ammonium group (

) acts as a donor to the carboxylate oxygens ( -

Graph Set Analysis: Expect a

chain motif (intramolecular) or, more likely, intermolecular

Supramolecular Synthons

The 4-methoxyphenyl group adds a layer of complexity.[1] The crystal will likely form a bilayer structure :

-

Hydrophilic Core: A central sheet of polar zwitterionic heads bonded by strong electrostatic H-bonds.[1]

-

Hydrophobic Sheath: The aryl-methoxy tails extend outward, interdigitating via

stacking or weak

Caption: Interaction topology showing the competition between electrostatic anchoring and hydrophobic packing.

Part 5: Data Presentation Standards

When reporting the structure, summarize the quantitative metrics in a standard crystallographic table.

Table 1: Essential Crystal Data Parameters

| Parameter | Description | Target Value / Note |

| Formula | Verify Z (molecules/cell) matches density. | |

| Crystal System | Monoclinic or Orthorhombic | Common for chiral amino acids.[1] |

| Space Group | Crucial for defining chirality.[1] | |

| R-Factor ( | Quality of fit | Aim for |

| Goodness of Fit (S) | Model variance | Should approach 1.0. |

| Flack Parameter | Absolute configuration | Only relevant for non-centrosymmetric (chiral) data.[1] Should be near 0.[1]0. |

Physicochemical Implications

The crystal density and packing efficiency (calculated via Kiton-Wilson plots) directly correlate to the compound's dissolution rate .[1] A tightly packed hydrophobic region (interdigitated methoxy groups) will decrease water solubility compared to unsubstituted GABA analogs, potentially improving blood-brain barrier permeability in drug development contexts.[1]

References

-

Görbitz, C. H. (2008).[1] Hydrogen-bond motifs in the crystals of hydrophobic amino acids.[1][4][5] Acta Crystallographica Section B: Structural Science, 64(4), 470-483.[1] Link

-

Sheldrick, G. M. (2015).[1] SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[1] Link

-

Dunitz, J. D., & Gavuzz, A. (1999). Chemical Crystallography: The investigation of the structure of 4-amino-butyric acid (GABA).[1] Acta Crystallographica, 12, 97. (Foundational text on GABA structure).

-

Cambridge Crystallographic Data Centre (CCDC). (2024). Mercury - Crystal Structure Visualisation and Exploration. Link

-

Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.[1] Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen bond architecture in crystal structures of N -alkylated hydrophobic amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01412J [pubs.rsc.org]

Methodological & Application

Application Note: Protocol for the Preparation of 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid (also known as

The synthesis utilizes a two-stage approach:

-

Friedel-Crafts Acylation: Regioselective synthesis of the

-keto acid intermediate. -

Reductive Amination: Conversion of the ketone to the primary amine via an in situ imine reduction, followed by acid hydrolysis to ring-open any lactam byproduct.

This guide is designed for medicinal chemists and process development scientists, emphasizing impurity control, intermediate isolation, and structural validation.

Reaction Pathway & Mechanism[1]

The synthesis relies on the activation of succinic anhydride by a Lewis acid (

Synthetic Workflow Diagram

Figure 1: Synthetic pathway from Anisole to the target

Phase 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid

The first step establishes the carbon skeleton via electrophilic aromatic substitution. Succinic anhydride provides the four-carbon chain and the terminal carboxylic acid.

Reagents & Materials

| Reagent | CAS No.[1][2] | Eq.[3][2][4][5][6] | Role |

| Anisole | 100-66-3 | 1.0 | Starting Material |

| Succinic Anhydride | 108-30-5 | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 7446-70-0 | 2.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Solvent | Reaction Medium |

| HCl (conc.) | 7647-01-0 | Quench | Catalyst Neutralization |

Experimental Protocol

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the apparatus under nitrogen flow.

-

Solvation: Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and dry DCM (150 mL). The anhydride may not fully dissolve initially.

-

Lewis Acid Addition: Cool the mixture to 0°C in an ice bath. Add

(29.3 g, 220 mmol) portion-wise over 20 minutes. Caution: Exothermic. Ensure internal temperature remains <10°C. -

Substrate Addition: Mix Anisole (10.8 g, 100 mmol) with DCM (20 mL) in the addition funnel. Add dropwise to the reaction mixture over 30 minutes at 0–5°C.

-

Reaction: Remove the ice bath and allow the dark red/orange slurry to stir at room temperature (20–25°C) for 4 hours.

-

Checkpoint: TLC (50:50 EtOAc:Hexane) should show consumption of anisole (

) and appearance of the acid product (

-

-

Quench: Pour the reaction mixture slowly into a beaker containing Ice/Conc. HCl (200 g ice + 30 mL HCl). Stir vigorously for 30 minutes to decompose the aluminum complex.

-

Workup:

-

Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine organics and wash with water (100 mL) followed by brine (100 mL).

-

Extraction of Product: Extract the organic layer with 10%

(3 x 100 mL). The product (acid) will move to the aqueous phase; non-acidic impurities remain in DCM. -

Precipitation: Acidify the combined aqueous carbonate extracts carefully with Conc. HCl to pH 1–2. A white solid will precipitate.[7]

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Expected Yield: 85–90% Characterization (Intermediate):

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 145–147°C.

-

NMR (DMSO-

Phase 2: Reductive Amination & Hydrolysis

Direct reductive amination of

Reagents & Materials

| Reagent | Eq. | Role |

| Intermediate (from Phase 1) | 1.0 | Substrate |

| Ammonium Acetate ( | 10.0 | Amine Source |

| Sodium Cyanoborohydride ( | 1.5 | Reducing Agent |

| Methanol | Solvent | Reaction Medium |

| 6M Hydrochloric Acid | Excess | Hydrolysis Agent |

Experimental Protocol

-

Imine Formation: In a RBF, dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (10.4 g, 50 mmol) in Methanol (150 mL). Add Ammonium Acetate (38.5 g, 500 mmol). Stir at room temperature for 30 minutes to ensure complete dissolution and initial imine equilibrium.

-

Reduction: Cool to 0°C. Add

(4.7 g, 75 mmol) in one portion.-

Safety:

is toxic and generates HCN if acidified. Use a scrubber or work in a well-ventilated fume hood.

-

-

Stirring: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Solvent Removal: Concentrate the methanol under reduced pressure to obtain a viscous residue.

-

Lactam Hydrolysis (Critical Step):

-

Add 6M HCl (100 mL) to the residue.

-

Reflux the mixture (approx. 100–110°C) for 4–6 hours. This ensures that any 5-(4-methoxyphenyl)-2-pyrrolidone formed is ring-opened to the amino acid hydrochloride.

-

-

Isolation:

-

Cool the solution to room temperature.

-

Wash the acidic solution with Ethyl Acetate (2 x 50 mL) to remove unreacted starting material or non-basic impurities. Discard the organic layer.

-

Concentrate the aqueous layer to dryness under vacuum.

-

Recrystallization: Triturate the resulting solid with Isopropanol/Ether or recrystallize from minimal hot Ethanol.

-

Expected Yield: 60–70% Final Product Form: 4-Amino-4-(4-methoxyphenyl)butanoic acid Hydrochloride.

Quality Control & Characterization

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Purity | HPLC (C18, 0.1% TFA) | > 98.0% |

| Identity | Conforms to structure | |

| Residual Solvent | GC-HS | < ICH Limits |

Structural Validation Data ( NMR)

Solvent:

- 7.45 (d, 2H): Aromatic protons ortho to alkyl group.

- 7.05 (d, 2H): Aromatic protons ortho to methoxy group.

-

4.45 (t, 1H): Methine proton at C4 (

- 3.80 (s, 3H): Methoxy group.

-

2.40 - 2.20 (m, 4H): Ethylene backbone (

Note: If the lactam (pyrrolidone) is present, the methine proton will shift, and the integration of the acidic protons will differ. The solubility profile also changes (Lactam is soluble in organics; Amino Acid HCl is water-soluble).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Old | Use fresh, anhydrous |

| Incomplete Reduction | pH too low/high | Maintain pH ~6-7 during imine formation. |

| Product is an Oil | Residual water/acid | The HCl salt is hygroscopic. Dry thoroughly under high vacuum over |

| Cyclization Reversion | Free base formation | Do not neutralize the final product to pH 7. Keep as HCl salt. The free amino acid spontaneously cyclizes to the lactam in solution. |

Safety & Handling

-

Aluminum Chloride: Reacts violently with water. Quench carefully.

-

Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. Quench reaction mixtures with bleach or basic solutions before disposal.

-

Product Potency: As a GABA analog, treat the compound as a potential CNS active agent. Use standard PPE (gloves, mask, goggles).

References

-

Intermediate Synthesis: Preparation of 3-(4-methoxybenzoyl)propionic acid. (CAS 3153-44-4).[1] The Friedel-Crafts acylation of anisole with succinic anhydride is a standard organic transformation described in:

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

PubChem Compound Summary for CID 76613, 4-(4-Methoxyphenyl)-4-oxobutanoic acid. Link

-

Reductive Amination Methodology

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] Studies on Direct and Indirect Reductive Amination Procedures.[8] J. Org. Chem. 1996 , 61, 3849-3862. Link

- Note: While triacetoxyborohydride is common, cyanoborohydride is preferred for ketones to prevent reduction of the ketone to an alcohol before amin

-

-

Lactam/Amino Acid Equilibrium

-

Discussion on the cycliz

-amino acids to pyrrolidones: Synthesis of substituted pyrrolidines. Diva-Portal. Link

-

-

Structural Analog Data

Sources

- 1. 3-(4-Methoxybenzoyl)propionic acid | CAS 3153-44-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS#: 740774-41-8 [m.chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

HPLC method development for 4-Amino-4-(4-methoxyphenyl)butanoic acid detection

Here is a comprehensive, scientifically rigorous guide for the HPLC method development of 4-Amino-4-(4-methoxyphenyl)butanoic acid, designed for analytical scientists and drug development professionals.

Physicochemical Profiling & Analytical Challenges

4-Amino-4-(4-methoxyphenyl)butanoic acid is a

The Causality of Zwitterionic Behavior

Like its structural analogs, this molecule is amphoteric. It contains a carboxylic acid group (estimated

Chromophore Advantage

While aliphatic amino acids (e.g., GABA) require pre-column derivatization (such as with TNBSA or OPA) for optical detection 2, the presence of the 4-methoxyphenyl group in our target analyte provides a strong

Table 1: Physicochemical Profile & Target Parameters

| Property | Value / Characteristic | Impact on Method Development |

| Molecular Weight | 209.24 g/mol | Suitable for LC-MS (ESI+) confirmation. |

| ~3.7 | Requires pH < 2.5 to fully protonate and neutralize. | |

| ~9.6 | Remains positively charged under acidic conditions. | |

| UV Maxima | ~225 nm, ~275 nm | Enables direct UV detection; no derivatization needed. |

Method Development Strategy

To overcome the polarity of the zwitterion, we must either chemically modify the analyte's state in the mobile phase or change the fundamental partitioning mechanism of the stationary phase. This guide provides two orthogonal, self-validating protocols:

-

Ion-Pairing Reversed-Phase (IP-RP) HPLC: The workhorse method for Quality Control (QC). By dropping the mobile phase pH to ~2.5 using 0.1% Trifluoroacetic acid (TFA), we suppress the ionization of the carboxylate group. The remaining protonated amine forms a hydrophobic ion-pair complex with the trifluoroacetate anion, significantly increasing retention on a C18 column 3.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): The modern approach for LC-MS compatibility. It utilizes a polar stationary phase and a highly organic mobile phase to retain the zwitterion directly via partitioning into an aqueous enrichment layer.

Figure 1: Method development decision tree addressing the zwitterionic nature of the analyte.

Experimental Protocols

Standard Sample Preparation Workflow

To ensure a self-validating system, sample preparation must prevent analyte precipitation and ensure compatibility with the initial mobile phase conditions.

Figure 2: Standard sample preparation workflow for HPLC analysis.

Step-by-Step Execution:

-

Accurately weigh 10.0 mg of 4-Amino-4-(4-methoxyphenyl)butanoic acid reference standard into a 100 mL volumetric flask.

-

Add 50 mL of diluent (50:50 v/v HPLC-grade Water:Methanol). Note: Do not use 100% organic solvent as the zwitterion will not dissolve.

-

Sonicate the flask for 10 minutes at ambient temperature (25°C) until complete dissolution is visually confirmed.

-

Make up to the mark with diluent to achieve a stock concentration of 100 µg/mL.

-

Filter a 2 mL aliquot through a 0.22 µm hydrophilic PTFE syringe filter into an HPLC vial, discarding the first 0.5 mL of filtrate to saturate filter binding sites.

Protocol A: Ion-Pairing RP-HPLC (QC & Assay)

This method utilizes low pH to neutralize the acid group and TFA to ion-pair with the basic amine, ensuring sharp peak shapes and reproducible retention.

Table 2: Chromatographic Conditions for IP-RP HPLC

| Parameter | Specification |

| Column | Endcapped C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% v/v Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection (UV) | 225 nm (Primary) and 275 nm (Secondary) |

| Injection Volume | 10 µL |

| Gradient Program | 0-2 min: 5% B | 2-10 min: 5% |

Protocol B: HILIC (LC-MS Compatible Impurity Profiling)

For mass spectrometry applications, TFA causes severe ion suppression. HILIC provides an orthogonal retention mechanism using MS-friendly volatile buffers.

Table 3: Chromatographic Conditions for HILIC

| Parameter | Specification |

| Column | Amide or Zwitterionic phase (e.g., SeQuant ZIC-HILIC, 150 x 2.1 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C (Elevated temp improves mass transfer in highly organic phases) |

| Detection | UV at 225 nm / ESI+ MS |

| Gradient Program | 0-2 min: 90% B | 2-12 min: 90% |

System Suitability & Troubleshooting Causality

A method is only as trustworthy as its system suitability testing (SST). The following criteria must be met prior to sample analysis to validate the system's operational readiness.

Table 4: System Suitability Specifications (Based on Protocol A)

| Parameter | Acceptance Criteria | Causality / Rationale for Failure |

| Retention Time (RT) | Shifts indicate loss of ion-pairing agent (TFA evaporation) or pH drift. | |

| Tailing Factor ( | >1.5 indicates secondary ion-exchange interactions between the protonated amine (- | |

| Theoretical Plates (N) | Low plate count indicates column voiding or poor sample solvent compatibility. | |

| %RSD (Area, n=5) | Ensures autosampler precision and complete analyte solubility. |

Troubleshooting Silanol Interactions:

If peak tailing exceeds

References

-

Science of Compounded Topical Pain Creams - Table 5-1: Physiochemical Properties Affecting Skin Absorption (Baclofen pKa reference) National Center for Biotechnology Information (NCBI) / National Academies Press[Link]

-

Toxicological Analysis of a Fatal Baclofen (Lioresal) Ingestion (UV Detection of Aromatic Amino Acids) Journal of Forensic Sciences / ASTM International [Link]

-

Validation of a Simple Reversed Phase-HPLC Method for the Determination of Baclofen in Tablets ResearchGate / Drug Analytical Research[Link]

Sources

Application Note: Recrystallization Solvents and Protocols for Purifying 4-Amino-4-(4-methoxyphenyl)butanoic Acid

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Profiling

4-Amino-4-(4-methoxyphenyl)butanoic acid is a highly lipophilic

Purifying this class of molecules presents a unique thermodynamic challenge. Like all amino acids, it exists as a zwitterion (an inner salt) at its isoelectric point (pI)[1]. The molecule features a strongly basic amine and a weakly acidic carboxylic acid, creating a highly stable, charge-assisted hydrogen-bonded crystal lattice[2].

The Purification Paradox:

-

Non-polar solvents (e.g., hexane, ethyl acetate) cannot disrupt the strong ionic lattice of the zwitterion.

-

Pure polar solvents (e.g., water) dissolve the ionic lattice when hot but often retain too much of the compound when cold due to the molecule's amphoteric nature, leading to poor recovery yields.

To achieve high-purity crystallization, the protocol must utilize a binary solvent system (solvent/antisolvent) combined with precise isoelectric focusing [3].

Thermodynamic Principles of Zwitterion Crystallization

As an Application Scientist, it is critical to understand the causality behind solvent selection rather than relying on trial and error.

-

Isoelectric Precipitation: The solubility of any zwitterion drops exponentially when the pH of the aqueous medium matches its pI (typically between pH 6.0 and 7.0 for

-amino acids)[4]. At this exact pH, the net charge is zero, minimizing ion-dipole interactions with the solvent and maximizing intermolecular ionic lattice forces. -

Dielectric Constant Manipulation: By dissolving the crude compound in hot water, we provide the high dielectric constant (

) necessary to break the zwitterionic lattice. Slowly adding a lower-dielectric protic solvent like Ethanol (

Solvent System Selection Matrix

The following quantitative data summarizes the efficacy of various recrystallization systems for lipophilic

| Solvent System | Solubilization Capacity (Hot) | Antisolvent Effect (Cold) | Est. Yield | Purity Profile | Mechanistic Notes |

| 100% Water | High | Low | < 40% | High | Zwitterion remains overly soluble even at 4°C. |

| Water / Ethanol (1:1 v/v) | Optimal | High | > 85% | Excellent | Gold Standard. Balances lattice dissolution with lipophilic expulsion. |

| Water / Isopropanol (1:2 v/v) | Moderate | Very High | > 90% | Moderate | High risk of liquid-liquid phase separation ("oiling out"). |

| Hexafluoro-2-propanol (HFIP) | Very High | N/A | Variable | High | Niche solvent used for highly recalcitrant zwitterionic lattices[3]. |

Step-by-Step Experimental Protocol

Note: 4-Amino-4-(4-methoxyphenyl)butanoic acid is often isolated from crude synthesis as a hydrochloride (HCl) salt to prevent premature precipitation. This protocol covers the conversion from the crude HCl salt to the pure zwitterionic free base.

Phase 1: Isoelectric Isolation

-

Dissolution: Suspend 10.0 g of crude 4-amino-4-(4-methoxyphenyl)butanoic acid HCl salt in 50 mL of deionized water (DI H₂O). Heat gently to 40°C until fully dissolved.

-

pH Adjustment: Place the flask in an ice bath. Slowly add 2M Ammonium Hydroxide (

) dropwise while monitoring with a calibrated pH meter. -

Zwitterion Formation: Continue addition until the pH reaches approximately 6.5 (the estimated pI). A thick, white precipitate will rapidly form as the molecule reaches net-zero charge[1].

-

Primary Filtration: Filter the crude zwitterion under vacuum. Wash the filter cake with 10 mL of ice-cold DI H₂O to remove residual ammonium chloride salts.

Phase 2: Binary Solvent Recrystallization

-

Hot Solubilization: Transfer the damp filter cake to a clean round-bottom flask. Add 30 mL of DI H₂O and heat to 85°C under reflux until the solid completely dissolves.

-

Antisolvent Addition: Remove the flask from the heat source. Immediately, but slowly, add 30 mL of hot Ethanol (70-80°C) via an addition funnel. Crucial Step: The solution must remain clear. If cloudiness appears prematurely, add 1-2 mL of hot water until clarity is restored.

-

Controlled Cooling (Nucleation): Allow the flask to cool to room temperature undisturbed at a rate of roughly 0.5°C/min. Rapid cooling will trap impurities in the crystal lattice.

-

Maturation: Once at room temperature, transfer the flask to a refrigerator (4°C) for 4 hours to maximize the antisolvent effect and drive the equilibrium toward the solid phase[5].

-

Final Isolation: Vacuum filter the newly formed crystals. Wash the crystals with 15 mL of a pre-chilled Water/Ethanol (1:2) mixture. Dry under high vacuum at 45°C for 12 hours.

Process Visualization

Workflow diagram detailing the isoelectric precipitation and binary solvent recrystallization process.

Troubleshooting: "Oiling Out" (Liquid-Liquid Phase Separation)

Because of the highly lipophilic 4-methoxyphenyl group, this molecule is highly susceptible to "oiling out"—a phenomenon where the compound separates as a viscous, impure liquid phase rather than a crystalline solid[5].

Causality: This occurs when the supersaturation temperature of the solute is higher than its melting point in the specific solvent mixture. Interventions:

-

Seeding: Introduce 5-10 mg of pure crystalline 4-amino-4-(4-methoxyphenyl)butanoic acid when the solution is roughly 5°C above the temperature where oiling out historically occurs. This provides a thermodynamic template for lattice formation.

-

Adjust Solvent Ratio: Increase the Water-to-Ethanol ratio (e.g., to 60:40). While this slightly reduces the final yield, it increases the solubility threshold, preventing premature liquid-liquid separation.

-

Mechanical Agitation: If an oil forms, scratching the inside of the glass flask with a glass stirring rod can create micro-abrasions that act as nucleation sites[5].

References

- Benchchem. (n.d.). Methyl 4-amino-3-phenylbutanoate Purification - Benchchem.

- MetwareBio. (n.d.). What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications.